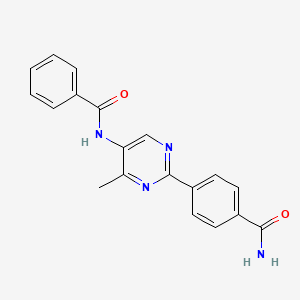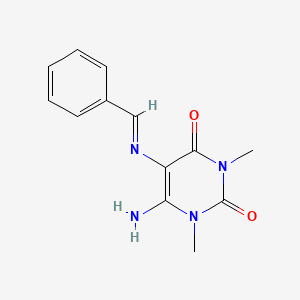
(5-Nitrofuran-2-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Nitrofuran-2-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone is a complex organic compound that features both nitrofuran and nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrofuran-2-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone typically involves the reaction of 5-nitrofuran-2-carboxylic acid with 4-(4-nitrophenyl)piperazine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Nitrofuran-2-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The nitrofuran group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives where nitro groups are converted to amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5-Nitrofuran-2-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties. The presence of nitrofuran and nitrophenyl groups makes it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of (5-Nitrofuran-2-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone involves its interaction with biological macromolecules. The nitrofuran group can form reactive intermediates that interact with DNA, proteins, and other cellular components, leading to antimicrobial or anticancer effects. The nitrophenyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Nitrophenyl)piperazin-1-ylmethanone: Lacks the nitrofuran group but shares the nitrophenyl-piperazine structure.
(5-Nitrofuran-2-yl)methanone: Contains the nitrofuran group but lacks the piperazine structure.
Uniqueness
(5-Nitrofuran-2-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone is unique due to the combination of both nitrofuran and nitrophenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H14N4O6 |
|---|---|
Molekulargewicht |
346.29 g/mol |
IUPAC-Name |
(5-nitrofuran-2-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C15H14N4O6/c20-15(13-5-6-14(25-13)19(23)24)17-9-7-16(8-10-17)11-1-3-12(4-2-11)18(21)22/h1-6H,7-10H2 |
InChI-Schlüssel |
NYJLVXQAWKGSHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12940951.png)


![7-(Methylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B12940961.png)
![(((3AR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)triisopropylsilane](/img/structure/B12940962.png)
![9-[6-(Methanesulfonyl)pyridin-3-yl]-6-[(piperidin-4-yl)oxy]-9H-purine](/img/structure/B12940970.png)
![5-Methyl-1-(pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12940981.png)

![Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B12940985.png)
![8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B12940986.png)

